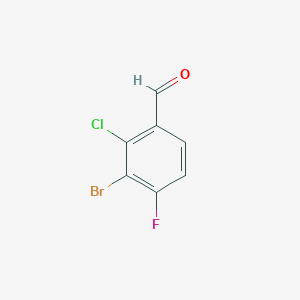

3-Bromo-2-chloro-4-fluorobenzaldehyde

Description

Historical Trajectory and Evolution of Halogenated Benzaldehyde (B42025) Chemistry

The journey into halogenated benzaldehyde chemistry begins with benzaldehyde itself, the simplest aromatic aldehyde. First isolated in 1803, its synthesis was perfected in 1832 by Friedrich Wöhler and Justus von Liebig. The subsequent development of electrophilic aromatic substitution reactions in the late 19th and early 20th centuries opened the door to the direct halogenation of aromatic rings. Early methods often involved direct reaction with elemental halogens like bromine, sometimes in the presence of a catalyst, to produce various substituted isomers.

Over the decades, synthetic methodologies have evolved dramatically. The development of more sophisticated reagents and catalytic systems has allowed for greater control over regioselectivity—the ability to place a halogen at a specific position on the benzene (B151609) ring. Processes like the Sandmeyer reaction, which utilizes diazonium salts, and modern transition-metal-catalyzed cross-coupling reactions have provided chemists with powerful tools to construct complex, poly-halogenated aromatic aldehydes that were previously inaccessible. This evolution has been crucial for creating tailored building blocks for specific applications, moving from simple mono-substituted compounds to complex molecules like 3-Bromo-2-chloro-4-fluorobenzaldehyde.

Significance of Halogen Substitution Patterns in Aromatic Aldehydes

The identity, number, and position of halogen substituents on a benzaldehyde ring profoundly influence the molecule's physical properties and chemical reactivity. Halogens exert their influence through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect: Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bonds. This is a deactivating effect, making the ring less susceptible to electrophilic attack compared to unsubstituted benzene.

Resonance Effect: Halogens possess lone pairs of electrons that can be donated into the aromatic pi-system. This effect pushes electron density onto the ring, particularly at the ortho and para positions.

The aldehyde group (-CHO) is a powerful electron-withdrawing group and deactivates the ring, directing incoming electrophiles to the meta position. Therefore, the reactivity of a molecule like this compound is governed by the complex interplay between the directing effects of the three different halogens and the deactivating, meta-directing aldehyde group. This intricate balance of electronic influences is what makes specific substitution patterns so critical for synthetic chemists.

Structural Uniqueness and Research Interest in this compound

The structure of this compound is notable for its unique and dense arrangement of three different halogens. Each substituent's position relative to the aldehyde group and to each other creates a highly specific electronic and steric environment.

Ortho-Chloro Group: The chlorine atom at the C2 position provides significant steric hindrance around the aldehyde group and exerts a strong electron-withdrawing inductive effect.

Meta-Bromo Group: The bromine at the C3 position further deactivates the ring through its inductive effect.

Para-Fluoro Group: The fluorine at the C4 position contributes a strong inductive pull but also a notable resonance donation to the ring.

This specific substitution pattern makes the compound an attractive, albeit challenging, synthetic target. The combined electron-withdrawing nature of the halogens and the aldehyde group renders the aromatic ring electron-deficient, while also modulating the reactivity of the aldehyde's carbonyl carbon. The research interest in such molecules lies in their potential as specialized building blocks where this precise electronic and steric profile is required to achieve a desired reaction outcome or to impart specific properties to a larger target molecule.

To appreciate the impact of substituent placement, a comparison of physical properties among isomeric and related halogenated benzaldehydes is useful.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₇H₃BrClFO | 237.45 | Not available | Not available |

| 2-Chloro-4-fluorobenzaldehyde sigmaaldrich.com | C₇H₄ClFO | 158.56 | 60-63 | 118-120 (at 50 mmHg) |

| 3-Bromo-4-fluorobenzaldehyde (B1265969) sigmaaldrich.com | C₇H₄BrFO | 203.01 | 31-33 | 138-139 (at 2.5 mmHg) |

| 2-Chloro-6-fluorobenzaldehyde (B137617) wikipedia.org | C₇H₄ClFO | 158.56 | 32-35 | 104-105 |

| 3-Bromo-5-chloro-2-fluorobenzaldehyde googleapis.com | C₇H₃BrClFO | 237.45 | Intermediate | Intermediate |

Data for the target compound is not widely published, highlighting its specialized nature. Properties are inferred from its molecular formula and compared with known isomers.

Overview of Key Research Areas and Synthetic Utility of the Compound

While specific research applications of this compound are not extensively documented in public literature, its synthetic utility can be inferred from its structure and the known applications of its analogues. Polyhalogenated aromatic aldehydes are crucial intermediates in the synthesis of complex organic molecules.

The primary research area for a compound like this is as a synthetic building block for:

Agrochemicals: Structurally similar compounds, such as 3-Bromo-4-fluorobenzaldehyde, are known intermediates in the production of pyrethroid insecticides like cyfluthrin (B156107) and flumethrin. google.comwychem.com The specific halogenation pattern is often key to the biological activity and metabolic stability of the final product.

Pharmaceuticals: The introduction of multiple halogens into a drug candidate can enhance its lipophilicity (improving its ability to cross cell membranes), increase its metabolic stability, and improve its binding affinity to target proteins. Isomers like 2-chloro-6-fluorobenzaldehyde are used to produce antiseptics such as dicloxacillin (B1670480) and flucloxacillin. wikipedia.org

Material Science: Halogenated aromatics can be used in the synthesis of specialty polymers and other advanced materials, imparting properties like thermal stability and flame resistance.

The unique arrangement of halogens in this compound offers multiple reactive sites. The aldehyde can undergo condensation, reduction, or oxidation reactions, while the carbon-halogen bonds can be targeted in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. This makes it a potentially valuable, highly functionalized scaffold for the synthesis of novel and intricate chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClFO |

|---|---|

Molecular Weight |

237.45 g/mol |

IUPAC Name |

3-bromo-2-chloro-4-fluorobenzaldehyde |

InChI |

InChI=1S/C7H3BrClFO/c8-6-5(10)2-1-4(3-11)7(6)9/h1-3H |

InChI Key |

OLNBHMYJRXVURB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)Br)F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3 Bromo 2 Chloro 4 Fluorobenzaldehyde

Retrosynthetic Analysis for 3-Bromo-2-chloro-4-fluorobenzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-halogen bonds.

A logical retrosynthetic pathway begins by disconnecting the C-Br bond. This leads to the precursor 2-Chloro-4-fluorobenzaldehyde . This simplifies the synthesis to a regioselective bromination of a disubstituted benzaldehyde (B42025). This precursor is a key intermediate, as the chlorine and fluorine atoms can direct the position of the incoming bromine atom.

Further disconnection of the C-Cl bond from 2-Chloro-4-fluorobenzaldehyde would lead to 4-fluorobenzaldehyde (B137897) . This suggests a multi-step synthesis involving a chlorination followed by a bromination. The order of these halogenation steps is critical to achieving the desired 3-bromo-2-chloro substitution pattern, dictated by the directing effects of the substituents at each stage. An alternative strategy involves introducing the aldehyde functionality late in the synthesis, perhaps from a nitrile or a benzoic acid precursor, to avoid potential side reactions of the aldehyde group during halogenation.

Directed Halogenation Approaches

Direct halogenation of a pre-existing aromatic ring is a common and efficient method for creating carbon-halogen bonds. However, achieving the correct regiochemistry on a highly substituted ring requires careful selection of reagents and conditions.

The synthesis of this compound can be envisioned via the direct bromination of 2-Chloro-4-fluorobenzaldehyde. The outcome of this electrophilic aromatic substitution is governed by the combined directing effects of the substituents on the benzene (B151609) ring:

Aldehyde group (-CHO): A deactivating, meta-directing group.

Chlorine (-Cl): A deactivating, ortho, para-directing group.

Fluorine (-F): A deactivating, ortho, para-directing group.

In the precursor 2-Chloro-4-fluorobenzaldehyde, the C3 position is ortho to both the chlorine at C2 and the fluorine at C4. It is also meta to the aldehyde group. The C5 position is para to the chlorine and ortho to the fluorine, but also meta to the aldehyde. The powerful ortho, para-directing influence of the halogens, particularly the fluorine atom, combined with the meta-direction of the aldehyde, favors electrophilic attack at the C3 position. Therefore, the controlled bromination of 2-Chloro-4-fluorobenzaldehyde is a viable strategy to install the bromine atom at the desired position.

Aromatic rings, especially those deactivated by electron-withdrawing groups like an aldehyde, require a catalyst for halogenation to proceed at a reasonable rate. masterorganicchemistry.comlibretexts.org Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed for this purpose. masterorganicchemistry.comyoutube.comchemguide.co.uk

The mechanism involves the activation of the halogen molecule (e.g., Br₂) by the Lewis acid. youtube.comkhanacademy.orgpearson.com The catalyst accepts a lone pair of electrons from one of the bromine atoms, polarizing the Br-Br bond and creating a highly electrophilic bromine species (often represented as "Br⁺"). libretexts.org This potent electrophile is then attacked by the electron-rich aromatic ring, even a deactivated one, to form a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.comlibretexts.org Finally, a weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the catalyst. youtube.comchemguide.co.uk

For the synthesis of this compound, this catalytic approach would be applied to the bromination of 2-Chloro-4-fluorobenzaldehyde.

Table 1: Catalytic Halogenation Approaches

| Precursor | Halogenating Agent | Catalyst | Key Aspect |

|---|---|---|---|

| 2-Chloro-4-fluorobenzaldehyde | Bromine (Br₂) | FeBr₃ or AlCl₃ | Lewis acid activates bromine for attack on the deactivated ring. |

| 4-Fluorobenzaldehyde | Bromine (Br₂) | AlCl₃ | Used to synthesize the intermediate 3-Bromo-4-fluorobenzaldehyde (B1265969). |

This table provides an interactive summary of catalytic halogenation methods.

Oleum (B3057394), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), provides a highly acidic and powerful medium for certain electrophilic aromatic substitutions. google.comchemicalbook.com For deactivated substrates, oleum can facilitate halogenation where other methods might fail.

In the context of synthesizing this compound, a procedure starting from 4-fluorobenzaldehyde has been described that uses oleum. google.comchemicalbook.com In this method, 4-fluorobenzaldehyde is treated with bromine in the presence of oleum, along with catalysts like iodine and zinc bromide, to produce 3-Bromo-4-fluorobenzaldehyde. google.comchemicalbook.com The strongly acidic environment likely protonates the aldehyde group, further increasing its deactivating effect and potentially influencing the regioselectivity of the bromination. This intermediate could then undergo a subsequent chlorination step.

Multi-Step Synthetic Routes from Alternative Precursors

Sometimes, the reactivity of a functional group, such as an aldehyde, is incompatible with the conditions required for other transformations like halogenation. In such cases, a multi-step synthesis where the sensitive group is installed at a later stage is a superior strategy.

An alternative route to this compound involves starting with a corresponding benzoic acid or benzonitrile (B105546) derivative. This approach avoids potential oxidation of the aldehyde group during harsh halogenation reactions.

A patented process illustrates this strategy for the related compound 3-bromo-4-fluorobenzaldehyde. google.com This pathway can be adapted for the target molecule. The synthesis could begin with a 3-bromo-4-fluoro-benzoic acid halide. This acid halide is converted to the corresponding amide, which is then dehydrated to form 3-bromo-4-fluoro-benzonitrile. google.com This nitrile can then be chlorinated at the 2-position.

The final step is the conversion of the nitrile group into an aldehyde. This can be achieved through various reduction methods:

Stephen Reaction: The nitrile is reduced to an imine using stannous chloride and hydrochloric acid, followed by hydrolysis to the aldehyde. ncert.nic.in

DIBAL-H Reduction: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of nitriles to aldehydes. The reaction is typically performed at low temperatures to prevent over-reduction to the amine. ncert.nic.innih.govacs.org

This multi-step approach offers greater control over the synthetic sequence and can be advantageous when direct halogenation of the aldehyde is problematic.

Table 2: Multi-Step Synthesis via Nitrile Intermediate

| Starting Material | Key Intermediate(s) | Final Step Reagent | Product |

|---|---|---|---|

| 3-Bromo-2-chloro-4-fluorobenzoic acid | 3-Bromo-2-chloro-4-fluorobenzoyl chloride, 3-Bromo-2-chloro-4-fluorobenzamide | Dehydrating agent (e.g., SOCl₂) | 3-Bromo-2-chloro-4-fluorobenzonitrile |

| 3-Bromo-2-chloro-4-fluorobenzonitrile | Imine intermediate | DIBAL-H or SnCl₂/HCl | This compound |

This table provides an interactive summary of a multi-step synthetic route.

Functionalization of Fluorobenzaldehyde Derivatives

The synthesis of this compound can be strategically achieved through the functionalization of appropriately substituted fluorobenzaldehyde derivatives. A logical precursor for this synthesis is 2-Chloro-4-fluorobenzaldehyde, which serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.comguidechem.com This starting material already possesses the required chloro and fluoro substituents at the C2 and C4 positions, respectively.

The critical step in the synthesis is the regioselective introduction of a bromine atom at the C3 position. This is typically accomplished via an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the benzene ring—the fluorine, chlorine, and aldehyde groups—are crucial for determining the position of bromination. While the aldehyde group is deactivating and meta-directing, the halogen atoms (chloro and fluoro) are ortho-, para-directing. In the case of 2-Chloro-4-fluorobenzaldehyde, the C3 position is ortho to the chlorine atom and meta to the aldehyde group, making it a plausible site for electrophilic attack under controlled conditions.

A common method for the bromination of aromatic aldehydes involves reacting the substrate with a brominating agent in the presence of a Lewis acid catalyst or in an acidic medium. google.com For instance, the bromination of 4-fluorobenzaldehyde to yield 3-bromo-4-fluorobenzaldehyde has been achieved using bromine and aluminum trichloride (B1173362) in dichloromethane. A similar strategy could be adapted for the bromination of 2-Chloro-4-fluorobenzaldehyde. The reaction would involve the careful addition of a brominating reagent, such as elemental bromine or N-Bromosuccinimide (NBS), to a solution of 2-Chloro-4-fluorobenzaldehyde, potentially with a catalyst to facilitate the reaction.

Emerging Synthetic Techniques and Process Optimization

Ultrasonic-Assisted Synthesis Protocols

The application of ultrasonic irradiation is an emerging technique in organic synthesis that can significantly enhance reaction rates, improve yields, and reduce reaction times. ksu.edu.sanih.gov This method, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. researchgate.netnih.gov These conditions accelerate mass transfer and energize molecules, thereby promoting the chemical reaction.

In the context of halogenated benzaldehydes, ultrasonic assistance has been successfully employed in the synthesis of the related compound, 3-bromo-4-fluorobenzaldehyde. patsnap.comgoogle.com A patented method describes dissolving 4-fluorobenzaldehyde in dichloromethane, mixing it with an aqueous solution of sodium bromide and hydrochloric acid, and then adding sodium hypochlorite (B82951) dropwise while subjecting the mixture to ultrasonic waves at 20-25°C. patsnap.comgoogle.com This approach avoids the use of hazardous elemental bromine and provides high yields. patsnap.com The ultrasonic irradiation is critical for the efficiency of this process, enabling the reaction to proceed smoothly and with high conversion rates. nih.gov This protocol demonstrates the potential for developing a similar ultrasonic-assisted synthesis for this compound, likely leading to improved process efficiency and yield. ksu.edu.sa

The table below summarizes reaction parameters from various embodiments of an ultrasonic-assisted synthesis for 3-bromo-4-fluorobenzaldehyde, illustrating the typical conditions used. patsnap.comgoogle.com

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Starting Material | 4-fluorobenzaldehyde (1 mol) | 4-fluorobenzaldehyde (1 mol) | 4-fluorobenzaldehyde (1 mol) |

| Solvent | Dichloromethane (160 mL) | Dichloromethane (140 mL) | Dichloromethane (160 mL) |

| Bromide Source | Sodium Bromide (1.01 mol) | Sodium Bromide (1.03 mol) | Sodium Bromide (1 mol) |

| Oxidant | 8% Sodium Hypochlorite (1.02 mol) | 8% Sodium Hypochlorite (1.03 mol) | 8% Sodium Hypochlorite (1.04 mol) |

| Acid | 35% Hydrochloric Acid (100 mL) | 35% Hydrochloric Acid (110 mL) | 35% Hydrochloric Acid (90 mL) |

| Temperature | 20-25°C | 20-25°C | 20-25°C |

| Activation | Ultrasonic Waves | Ultrasonic Waves | Ultrasonic Waves |

Catalyst-Free Synthetic Pathways

The development of catalyst-free synthetic methods is a significant goal in process chemistry, as it simplifies purification procedures, reduces production costs, and minimizes waste streams contaminated with metal catalysts. For the synthesis of halogenated benzaldehydes, catalyst-free approaches represent a greener and more efficient alternative to traditional methods that often rely on Lewis acid catalysts like aluminum trichloride or iron(III) chloride. google.com

A notable example is a patented synthetic method for 3-bromo-4-fluorobenzaldehyde that operates without a catalyst. google.com This process involves the in-situ generation of the brominating agent from sodium bromide, hydrochloric acid, and sodium hypochlorite. google.com The reaction proceeds efficiently under ultrasonic irradiation without the need for any external catalyst, which is a significant advantage. google.com The absence of a catalyst means that the work-up procedure is simplified to phase separation, washing, and solvent removal, followed by purification of the crude product. google.com This approach not only enhances the environmental profile of the synthesis but also prevents potential issues with catalyst-induced side reactions or product contamination. The successful application of this catalyst-free method to a structurally similar compound strongly suggests its applicability to the synthesis of this compound.

Green Chemistry Principles in the Synthesis of Halogenated Benzaldehydes

Development of Environmentally Benign Reagents and Reaction Conditions

Adherence to the principles of green chemistry is crucial for the sustainable production of chemical intermediates. rjpn.org In the synthesis of halogenated benzaldehydes, this involves replacing hazardous reagents and solvents with safer alternatives. misericordia.eduebin.pub Traditional bromination reactions often use liquid bromine, which is highly toxic, corrosive, and volatile. patsnap.com A significant green advancement is the use of alternative brominating systems.

One such environmentally benign approach utilizes a combination of sodium bromide (a stable, crystalline salt) and an oxidant like sodium hypochlorite in an acidic medium. patsnap.comgoogle.com This system generates the active brominating species in situ, avoiding the handling and storage of liquid bromine. patsnap.com This method has been shown to be effective, presenting a much lower risk and reduced environmental hazard. patsnap.comgoogle.com Furthermore, the development of syntheses that use water as a solvent or are conducted under solvent-free conditions represents another key area of green chemistry. researchgate.netrsc.org The use of environmentally friendly chlorinating reagents, such as those derived from chloramine, has also been proposed for similar syntheses, further reducing the environmental footprint. guidechem.com The selection of reagents that are readily available, inexpensive, and have a low toxicity profile is a central strategy in designing greener synthetic routes. guidechem.com

Strategies for High Yield and Purity in Production

Achieving high yield and purity is a primary objective in chemical manufacturing, as it directly impacts economic viability and reduces waste. In the synthesis of halogenated benzaldehydes, several strategies can be employed to optimize these outcomes. The use of advanced techniques like ultrasonic-assisted synthesis has been demonstrated to significantly improve yields. google.compatsnap.comgoogle.com For example, the ultrasonic-assisted, catalyst-free synthesis of 3-bromo-4-fluorobenzaldehyde achieves yields exceeding 90% with purities greater than 99%. google.com

Process optimization involves the careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. The data below, derived from a patented process for a similar compound, showcases how slight modifications in reagent quantities can be used to maximize yield and purity. google.com

| Run | Yield (%) | Purity (%) | Purification Method |

|---|---|---|---|

| Embodiment 1 | 91.9 | 99.4 | Bulk Melting Crystallization |

| Embodiment 2 | 92.8 | 99.5 | Bulk Melting Crystallization |

| Embodiment 3 | 90.4 | 99.2 | Bulk Melting Crystallization |

The choice of purification method is also critical. While traditional methods like distillation under reduced pressure are effective , innovative techniques such as bulk melting crystallization can offer higher purity with potentially lower energy consumption. google.com This method involves carefully controlling the temperature of the crude product to induce crystallization, which can be highly effective for isolating the desired isomer and removing impurities. google.com By combining optimized reaction conditions with efficient purification strategies, the production of high-purity this compound can be achieved in high yields. google.com

Chemical Reactivity and Functionalization of 3 Bromo 2 Chloro 4 Fluorobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a highly reactive functional group that readily participates in a variety of chemical reactions, including oxidation, reduction, nucleophilic additions, and condensations.

The aldehyde group can be oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Strong oxidizing agents like potassium permanganate (B83412) can convert primary carbons attached to an aromatic ring into carboxylic acids.

The aldehyde functionality can be reduced to a primary alcohol. A common reagent for this transformation is sodium borohydride, which can selectively reduce the keto functionality in a compound to the corresponding alcohol.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This results in the formation of a new carbon-carbon bond and an alcohol after a protonation step. Nucleophiles, which are electron-rich species, are attracted to the electron-deficient carbonyl carbon. The reaction proceeds through a tetrahedral intermediate. This type of reaction is fundamental for building more complex carbon skeletons.

For instance, the addition of a Grignard reagent to an aldehyde, followed by an acidic workup, yields a secondary alcohol. Another example is the addition of a cyanide ion, which forms a cyanohydrin. This intermediate can then be hydrolyzed to an α-hydroxy carboxylic acid.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. The product is typically an α,β-unsaturated compound. The reaction is often catalyzed by a weak base. For example, the reaction of an aromatic aldehyde with malononitrile (B47326) in the presence of a catalyst can produce the corresponding benzylidenemalononitrile (B1330407) derivative.

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These compounds are important in various fields, including biological and analytical chemistry. The general structure of a Schiff base contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.

Table 1: Summary of Aldehyde Functionalization Reactions

| Reaction Type | Reagent/Catalyst Examples | Product Type |

| Oxidation | Potassium permanganate | Carboxylic Acid |

| Reduction | Sodium borohydride | Primary Alcohol |

| Nucleophilic Addition | Grignard reagents, Cyanide | Secondary Alcohol, Cyanohydrin |

| Knoevenagel Condensation | Malononitrile, weak base | α,β-unsaturated compound |

| Schiff Base Formation | Primary amines | Imine (Schiff Base) |

Reactivity of the Halogen Substituents on the Aromatic Ring

The presence of bromine, chlorine, and fluorine atoms on the aromatic ring allows for functionalization through substitution reactions.

Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNA r). The reaction proceeds through a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group.

The rate of this reaction is influenced by the nature of the halogen. Fluorine is often the best leaving group in this context because it is the most electronegative, making the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate through resonance. For example, the reaction of 4-fluorobenzaldehyde (B137897) with a nucleophile like 4-methoxyphenol (B1676288) can proceed in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide. This type of reaction can be used to form new carbon-oxygen or carbon-nitrogen bonds on the aromatic ring.

Cross-Coupling Reactions (e.g., C-C bond formation)

The halogen substituents on the aromatic ring of 3-Bromo-2-chloro-4-fluorobenzaldehyde serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. In transition metal-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl > C-F. nih.gov This hierarchy suggests that the C-Br bond at the 3-position will be significantly more reactive than the C-Cl bond at the 2-position under typical cross-coupling conditions.

This selective reactivity allows for a stepwise functionalization of the molecule. For instance, a Suzuki or Heck reaction would be expected to occur preferentially at the C-Br bond, leaving the C-Cl bond intact for a subsequent, different cross-coupling reaction under more forcing conditions. acs.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov For this compound, the reaction with an arylboronic acid would selectively replace the bromine atom.

A typical reaction setup would involve the benzaldehyde (B42025) derivative, a boronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) or a more active pre-catalyst, and a base like sodium carbonate or potassium phosphate. nih.gov The choice of ligand on the palladium catalyst can be crucial for achieving high yields and selectivity. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |

| Base | Na₂CO₃ (Sodium Carbonate) |

| Solvent | Toluene/Ethanol/Water mixture |

| Temperature | 80-100 °C |

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org Similar to the Suzuki coupling, the Heck reaction on this compound would be expected to proceed at the more reactive C-Br bond. mdpi.com

This reaction is typically carried out with a palladium source like palladium(II) acetate, a phosphine (B1218219) ligand, and an organic or inorganic base such as triethylamine. organic-chemistry.org The choice of alkene can range from simple olefins to more complex, functionalized systems.

Table 2: Representative Conditions for Heck Reaction of Aryl Bromides

| Parameter | Condition |

| Aryl Halide | This compound |

| Alkene | Styrene |

| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) with P(o-tolyl)₃ (Tri(o-tolyl)phosphine) |

| Base | Et₃N (Triethylamine) |

| Solvent | DMF (Dimethylformamide) or Acetonitrile |

| Temperature | 100-140 °C |

Electrophilic Aromatic Substitution Considerations

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups: the aldehyde (-CHO), bromine (-Br), chlorine (-Cl), and fluorine (-F). The aldehyde group is a strong deactivating group, while the halogens are deactivating via induction but ortho, para-directing due to resonance. fiveable.me

When considering the directing effects of the existing substituents, we must analyze their cumulative influence. uomustansiriyah.edu.iq

Aldehyde group (-CHO): Strongly deactivating and a meta-director. libretexts.org

Fluorine atom (-F): Deactivating but an ortho, para-director.

Chlorine atom (-Cl): Deactivating but an ortho, para-director.

Bromine atom (-Br): Deactivating but an ortho, para-director.

The directing effects of the substituents are as follows:

The -CHO group at position 1 directs incoming electrophiles to position 5.

The -Cl group at position 2 directs to positions 4 (already substituted) and 6.

The -Br group at position 3 directs to positions 1 (already substituted) and 5.

The -F group at position 4 directs to positions 2 (already substituted) and 6.

Influence of Solvent Polarity on Conformational Stability and Reactivity

The conformational preference of the aldehyde group in substituted benzaldehydes can be influenced by the polarity of the solvent. The aldehyde group can exist in two planar conformations, O-cis and O-trans, relative to a substituent on the ring. The relative stability of these conformers can be affected by intramolecular interactions and solvation effects.

For this compound, the polarity of the solvent can influence the orientation of the C=O dipole relative to the C-Cl and C-Br dipoles. In nonpolar solvents, intramolecular forces such as dipole-dipole interactions and steric effects will primarily determine the conformational equilibrium. In more polar solvents, the solvent molecules will interact with the solute, potentially stabilizing a more polar conformer. mdpi.com

The reactivity of the aldehyde group itself can also be affected by the solvent. Polar solvents can stabilize the transition state of reactions involving the carbonyl group, such as nucleophilic addition, thereby increasing the reaction rate. nih.gov For instance, in reactions where the aldehyde acts as an electrophile, a more polar solvent could enhance its reactivity by stabilizing the partial positive charge on the carbonyl carbon. The choice of solvent can therefore be a critical parameter in optimizing reactions involving this compound, not only for solubility but also for controlling reactivity and selectivity.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

For 3-Bromo-2-chloro-4-fluorobenzaldehyde, ¹H NMR spectroscopy is used to identify the hydrogen atoms. The spectrum is expected to show two signals for the aromatic protons and one for the aldehyde proton. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom and with each other.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group (typically ~190 ppm) and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached halogen substituents.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Predicted data based on general principles and analysis of similar compounds. Actual experimental values may vary.

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| Aldehyde (CHO) | ~9.9 - 10.1 | ~188 - 192 |

| Aromatic CH | ~7.5 - 7.9 | ~115 - 140 |

| Aromatic CH | ~7.3 - 7.7 | ~115 - 140 |

| Quaternary C-Br | - | ~110 - 125 |

| Quaternary C-Cl | - | ~130 - 145 |

| Quaternary C-F | - | ~155 - 165 (d) |

| Quaternary C-CHO | - | ~130 - 138 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a cluster of isotopic peaks, which is a distinctive signature for compounds containing these elements.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, confirming the formula C₇H₃BrClFO.

Table 2: Expected Isotopic Pattern for the Molecular Ion [M]⁺ of this compound

Relative abundances are approximate.

| Ion | m/z (approx.) | Relative Abundance |

| [C₇H₃⁷⁹Br³⁵ClFO]⁺ | 235.9 | High |

| [C₇H₃⁸¹Br³⁵ClFO]⁺ | 237.9 | High |

| [C₇H₃⁷⁹Br³⁷ClFO]⁺ | 237.9 | Medium |

| [C₇H₃⁸¹Br³⁷ClFO]⁺ | 239.9 | Medium |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1710 cm⁻¹. Other characteristic bands include C-H stretching for the aromatic and aldehyde protons, C=C stretching vibrations for the aromatic ring, and absorptions corresponding to the C-Br, C-Cl, and C-F bonds in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often produce strong Raman signals. The symmetric nature of certain vibrations can make them more intense in Raman than in IR, aiding in a complete vibrational analysis. Theoretical studies on related di-halogenated benzaldehydes have been used to assign vibrational modes observed in experimental spectra. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1710 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C-H | Stretch | 2700 - 2900 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1100 - 1250 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 650 |

X-ray Crystallography and Solid-State Structural Elucidation

For benzaldehyde (B42025) derivatives, a key conformational feature is the orientation of the aldehyde group relative to the aromatic ring. The two planar conformers are designated as cis (or O-syn) and trans (or O-anti), where the C=O bond is eclipsed with a C-C bond or a C-H bond of the ring, respectively. In the solid state, substituted benzaldehydes generally exhibit a preference for the more stable trans conformer, where the oxygen atom is oriented away from the bulkier ortho substituent, minimizing steric hindrance.

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated:

Hydrogen Bonding: Weak C—H···O hydrogen bonds involving the aldehyde oxygen as an acceptor and aromatic C-H groups as donors are common in the crystal structures of benzaldehydes.

Halogen Bonding: The electropositive region on the bromine and chlorine atoms (the σ-hole) can interact with nucleophilic atoms like oxygen, forming Br···O or Cl···O halogen bonds, which are significant in directing crystal packing.

π-Stacking: Face-to-face or offset stacking interactions between the electron-rich aromatic rings contribute to the stabilization of the crystal lattice.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chloro 4 Fluorobenzaldehyde

Quantum Chemical Calculation Approaches (e.g., Ab Initio, DFT)

Quantum chemical calculations are fundamental to understanding the properties of molecules from first principles. For a molecule like 3-Bromo-2-chloro-4-fluorobenzaldehyde, researchers would typically employ both ab initio and Density Functional Theory (DFT) methods.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on the fundamental laws of quantum mechanics without the use of experimental parameters. These methods provide a rigorous, albeit computationally intensive, approach to solving the electronic Schrödinger equation.

Density Functional Theory (DFT) has become the most widely used method for computational studies of molecules of this size due to its favorable balance of accuracy and computational cost. A common choice would be the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311++G(d,p) to provide a robust description of the molecule's electronic structure. These calculations would form the basis for all subsequent analyses, including geometry optimization, electronic structure, and spectroscopic simulations.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, a key aspect of this analysis would be the conformational preference of the aldehyde group (-CHO) relative to the benzene (B151609) ring.

The aldehyde group can be oriented in one of two planar conformations: O-cis or O-trans, referring to the orientation of the carbonyl oxygen with respect to the adjacent chloro substituent. A potential energy surface scan would be performed by systematically rotating the dihedral angle of the aldehyde group to identify the global energy minimum, which corresponds to the most stable conformer. For similar halogenated benzaldehydes, it is often found that one conformer is slightly more stable than the other due to subtle steric and electronic interactions.

Electronic Structure Characterization (e.g., Molecular Orbitals, HOMO-LUMO Analysis)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic behavior. This analysis focuses on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost electron-containing orbital and acts as an electron donor. The LUMO , being the lowest energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. For a substituted benzaldehyde (B42025), the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. The precise energies and distributions of these orbitals would be influenced by the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents.

Table 1: Hypothetical HOMO-LUMO Analysis Parameters (Note: This table is for illustrative purposes, as no specific data for this compound is available.)

| Parameter | Definition | Expected Trend for Halogenated Benzaldehydes |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lowered by electron-withdrawing groups |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by electron-withdrawing groups |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Influenced by the specific substitution pattern |

| Ionization Potential (I) | I ≈ -EHOMO | Increased by electron-withdrawing groups |

| Electron Affinity (A) | A ≈ -ELUMO | Increased by electron-withdrawing groups |

| Global Hardness (η) | η = (I - A) / 2 | Generally increases with a larger HOMO-LUMO gap |

| Electronegativity (χ) | χ = (I + A) / 2 | High due to electronegative halogens |

Spectroscopic Property Simulations (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational methods are invaluable for interpreting experimental spectra.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculations predict the positions of absorption bands in the Infrared (IR) and Raman spectra. A detailed analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-H bend, C-Br stretch) to the calculated frequencies. For substituted benzaldehydes, the C=O stretching frequency is a particularly important diagnostic tool.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the excitation energies (corresponding to the absorption wavelength, λmax) and oscillator strengths (corresponding to the intensity of the absorption), help in understanding the electronic transitions, which are typically of π → π* and n → π* character for this type of molecule.

Reactivity Predictions and Mechanistic Studies

Computational analysis provides powerful tools for predicting how and where a molecule will react.

Analysis of Electron Density Distributions (e.g., Mulliken Population Analysis, MESP)

Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges. These charges can indicate sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon would be expected to carry a significant positive charge, making it a primary electrophilic site, while the carbonyl oxygen would be a nucleophilic site.

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential plotted on the electron density surface of the molecule. It provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. The MESP for this molecule would likely show a strongly negative region around the carbonyl oxygen and positive regions around the hydrogen atoms and the carbonyl carbon.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Global and local reactivity descriptors derived from conceptual DFT are instrumental in predicting the chemical behavior of a molecule. These descriptors help in understanding the molecule's stability, reactivity, and the specific sites at which it is likely to undergo electrophilic or nucleophilic attack.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors (Fukui Functions): While global descriptors give a picture of the molecule as a whole, local descriptors, such as Fukui functions, identify the reactivity of individual atomic sites. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. This allows for the identification of the most probable sites for:

Nucleophilic attack (ƒ+(r)): Where an incoming nucleophile is most likely to react.

Electrophilic attack (ƒ-(r)): Where an incoming electrophile is most likely to react.

Radical attack (ƒ0(r)): The preferred site for radical reactions.

In this compound, the carbonyl carbon of the aldehyde group is expected to be a primary site for nucleophilic attack, as is common for aldehydes. The halogen-substituted aromatic ring would present a more complex picture, with the Fukui functions helping to delineate the specific carbon and halogen atoms most susceptible to different types of reactions.

A representative table of calculated global reactivity descriptors for a molecule like this compound, based on DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), might look as follows:

| Descriptor | Symbol | Formula | Hypothetical Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -2.1 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.2 eV |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -4.3 eV |

| Electrophilicity Index | ω | μ2 / (2η) | 4.20 eV |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar halogenated aromatic aldehydes.

Topological Analyses (e.g., ELF, LOL, NCI, QTAIM, RDG)

Topological analyses of electron density provide profound insights into the nature of chemical bonds and non-covalent interactions within a molecule.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM analyzes the topology of the electron density, ρ(r), to partition a molecule into atomic basins. researchgate.net The analysis of bond critical points (BCPs) between atoms reveals the nature of the interaction. For instance, the value of the electron density (ρBCP) and its Laplacian (∇²ρBCP) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. researchgate.net In this compound, QTAIM would be used to characterize the C-Br, C-Cl, C-F, and C=O bonds, as well as any potential intramolecular non-covalent interactions.

Electron Localization Function (ELF) and Localization-Offset Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. nih.gov These analyses provide a visual, intuitive picture of the molecule's electronic structure, complementing the quantitative data from QTAIM. For the title compound, ELF and LOL would map the covalent bonds and the lone pairs on the oxygen and halogen atoms.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG): These methods are particularly useful for identifying and visualizing weak, non-covalent interactions. The RDG is a function of the electron density and its gradient, which can highlight interactions such as van der Waals forces, steric repulsion, and halogen bonds. Given the presence of multiple halogens, an NCI/RDG analysis of this compound could reveal potential intramolecular halogen-halogen or halogen-oxygen interactions that might influence its conformation and stability.

A hypothetical QTAIM analysis for the key bonds in this compound might yield the following data:

| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Bond Character |

| C=O | ~0.35 | > 0 | Polar Covalent |

| C-F | ~0.20 | > 0 | Polar Covalent |

| C-Cl | ~0.15 | > 0 | Polar Covalent |

| C-Br | ~0.12 | > 0 | Polar Covalent |

Note: These are representative values. A positive Laplacian (∇²ρBCP > 0) is typical for polar covalent bonds.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

For this compound, a hypothetical docking study could be performed to investigate its potential as an inhibitor for a specific enzyme. For example, derivatives of 1,2,4-triazole (B32235) containing a 2-bromo-4-fluorophenyl moiety have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes. prolekare.czcsfarmacie.cz A docking study of this compound against a COX enzyme could reveal key binding interactions.

The study would involve:

Obtaining the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2).

Computationally modeling the 3D structure of this compound and optimizing its geometry.

Using docking software to place the ligand into the active site of the protein and score the different binding poses.

The results would highlight potential hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the amino acid residues in the active site. For instance, the aldehyde oxygen could act as a hydrogen bond acceptor, while the halogenated benzene ring could form hydrophobic and halogen-bonding interactions.

A summary of a hypothetical docking study could be presented as follows:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530 (aldehyde O), Halogen bond with Arg120 (Br), Hydrophobic interactions with Tyr355 |

Note: This data is purely illustrative and represents a plausible outcome for such a study.

Emerging Research Directions and Future Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

The efficient synthesis of polysubstituted benzaldehydes like 3-Bromo-2-chloro-4-fluorobenzaldehyde is a primary area of research. Traditional multi-step syntheses can be time-consuming and generate significant waste. Future efforts are focused on developing more streamlined and efficient methods.

One promising approach is the use of one-pot tandem reactions that avoid the costly and laborious isolation of intermediates. liberty.edu Research into directed ortho-metalation strategies, for instance, could be adapted to introduce the required substituents onto a simpler benzaldehyde (B42025) precursor in a single reaction vessel. liberty.edu Another avenue involves the development of one-pot reduction/cross-coupling procedures. acs.org This could involve the reduction of a corresponding Weinreb amide to a stable aluminum aminal intermediate, which can then undergo functionalization through cross-coupling to yield the desired aldehyde. acs.org

Future synthetic strategies will likely prioritize atom economy, speed, and reduced environmental impact.

| Photoredox Catalysis | Utilizing visible light to drive chemical transformations under mild conditions. nih.gov | High functional group tolerance and access to unique reaction pathways. organic-chemistry.org |

Exploration of Uncharted Reactivity and Derivatization Pathways

The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity. The aldehyde functional group is a versatile handle for a wide array of transformations, including Wittig reactions, reductive aminations, and oxidations. thieme-connect.comresearchgate.net Research is moving towards exploring how the specific halogen substitution pattern influences the reactivity of the aldehyde and the aromatic ring.

Deformylative halogenation, a process that replaces the aldehyde group with a halogen, is an emerging area that could lead to the synthesis of novel 1-bromo-3-bromo-2-chloro-4-fluorobenzene derivatives. nih.govorganic-chemistry.org Furthermore, the bromine atom on the ring is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents and the creation of a large library of derivatives for screening. The derivatization of the aldehyde with various hydrazines or acetohydrazides could also produce compounds for further study. nih.gov

Integration of Machine Learning and AI in Reaction Design and Prediction

Discovery of New Biological Activities and Targeted Applications

Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The specific combination of bromine, chlorine, and fluorine in this compound makes its derivatives intriguing candidates for biological screening.

Research into the biological activities of related halogenated structures provides a roadmap for future investigations. For example, derivatives of other halogenated salicylaldehydes have shown antimicrobial and DNA-interacting properties. rsc.org Similarly, compounds containing benzoxazole, azetidinone, and flavonoid cores with halogen substituents have demonstrated a wide range of activities, including antibacterial, antifungal, and anticancer effects. biotech-asia.orgnih.govmdpi.comnih.gov

Future research will focus on synthesizing derivatives of this compound and screening them against various biological targets.

Table 2: Potential Areas for Biological Screening

| Compound Class | Potential Biological Activity | Rationale Based on Analogous Structures |

|---|---|---|

| Schiff Base Derivatives | Antibacterial, Antifungal | Metal complexes of Schiff bases derived from halogenated salicylaldehydes show antimicrobial activity. rsc.org |

| Azetidinone Derivatives | Antibacterial, Anti-inflammatory | 3-chloro monocyclic β-lactams are known to possess powerful antibacterial and anti-inflammatory properties. mdpi.com |

| Chalcone/Flavonoid Analogs | Antimicrobial, Antioxidant | Flavonoids containing bromine and chlorine atoms have shown significant antimicrobial and antioxidant effects. nih.gov |

| Benzoxazole Derivatives | Anticancer, Antiviral | The benzoxazole ring is a core component of many synthetic derivatives with cytotoxic and antiviral activity. nih.gov |

Advancements in Sustainable and Industrial-Scale Production Processes

As potential applications for this compound and its derivatives are identified, the need for sustainable and scalable production methods will become critical. The chemical industry is increasingly focused on "green chemistry" principles to reduce its environmental footprint. straitsresearch.com

Future research will likely explore biocatalytic methods, using enzymes or whole microorganisms to perform specific synthetic steps under mild, aqueous conditions, thereby minimizing the use of harsh reagents and organic solvents. mdpi.com Another promising area is the use of photocatalysis, which harnesses light energy to drive chemical reactions, often with higher efficiency and selectivity. nih.gov The development of continuous flow synthesis, as opposed to traditional batch processing, can also improve safety, efficiency, and scalability for industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.